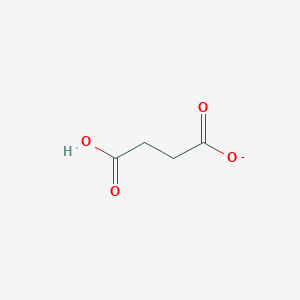
Hydrogen succinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Succinate(1-) is a dicarboxylic acid monoanion resulting from the removal of a proton from one of the carboxy groups of succinic acid. It has a role as a fundamental metabolite. It is a dicarboxylic acid monoanion and a succinate. It is a conjugate base of a succinic acid. It is a conjugate acid of a succinate(2-).
Aplicaciones Científicas De Investigación
Sleep and Neurophysiological Effects
REM Sleep Enhancement in Mentally Retarded Subjects : Studies have shown that butoctamide hydrogen succinate (BAHS) can increase REM sleep in patients with reduced REM sleep, including mentally retarded subjects. Long-term administration of BAHS has maintained its effects on REM sleep in these individuals (Gigli et al., 1995).
Treatment for Cochleovestibular Disorders : Research indicates that prednisolone-21-hydrogen succinate applied to the round window niche of the ear can achieve high levels in the perilymph, suggesting its effectiveness in treating cochleovestibular disorders like sudden hearing loss (Bachmann et al., 2001).
Effects on Sleep Patterns in Down's Syndrome Patients : BAHS has been observed to increase the percentage of REM sleep and oculomotor frequencies in Down's syndrome patients, potentially indicating its role in enhancing neurophysiological functions in this group (Gigli et al., 1987).
Biochemical and Energy Applications
Role in Energy Provision under Hypoxic Conditions : Succinate-containing agents, including hydrogen succinate, have been studied for their role in providing cells with energy and oxygen under hypoxic conditions, indicating their potential in the treatment of infectious diseases (Tikhonova et al., 2016).
Production of Value-Added Chemicals : The aqueous hydrogenation of bio-based succinic acid, including hydrogen succinate, has been researched for producing valuable chemicals like 1,4-butanediol and tetrahydrofuran, highlighting its importance in green chemistry (Delhomme et al., 2009).
Suppression of Superoxide Generation in Mitochondria : Molecular hydrogen, such as in hydrogen succinate, has been found to suppress superoxide generation in mitochondrial complex I and reduce mitochondrial membrane potential, suggesting therapeutic implications in diseases related to oxidative stress (Ishihara et al., 2019).
Hydrogen Production and Wastewater Treatment : Certain strains of bacteria using hydrogen succinate as a carbon source can efficiently produce hydrogen, with potential applications in treating wastewater (Tao et al., 2008).
Therapeutic and Medicinal Perspectives
Molecular Hydrogen in Sports Medicine : Molecular hydrogen, including forms like hydrogen succinate, has shown potential as a therapeutic agent in sports medicine, offering antioxidant, anti-inflammatory, and anti-apoptotic effects beneficial in exercise-induced oxidative stress and sports injuries (Ostojić, 2014).
Catalytic Possibilities in Aqueous Media : The hydrogenation of succinic acid in aqueous media, as seen with hydrogen succinate, presents catalytic possibilities for the production of chemicals like 1,4-butanediol, demonstrating its industrial and chemical application (Minh et al., 2010).
Clinical Relevance of Molecular Hydrogen : Studies on molecular hydrogen, like hydrogen succinate, show its clinical relevance in treating various diseases, including metabolic disorders and chronic systemic inflammatory disorders, suggesting a broad range of medicinal applications (Ostojić, 2015).
Propiedades
Nombre del producto |
Hydrogen succinate |
|---|---|
Fórmula molecular |
C4H5O4- |
Peso molecular |
117.08 g/mol |
Nombre IUPAC |
4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/p-1 |
Clave InChI |
KDYFGRWQOYBRFD-UHFFFAOYSA-M |
SMILES canónico |
C(CC(=O)[O-])C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



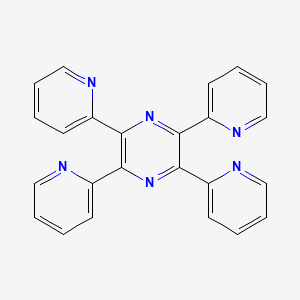
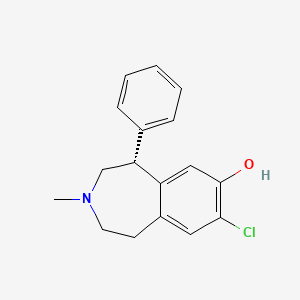
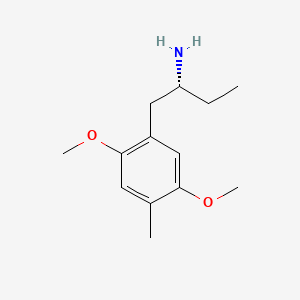
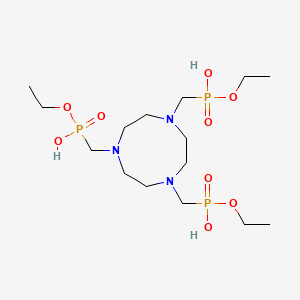
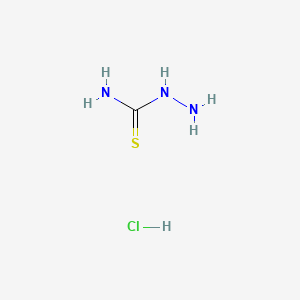
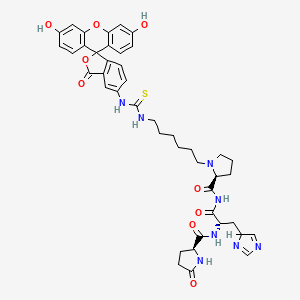
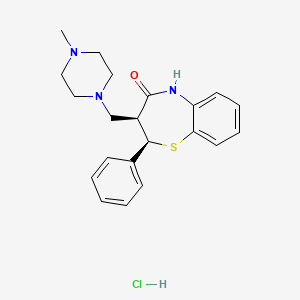
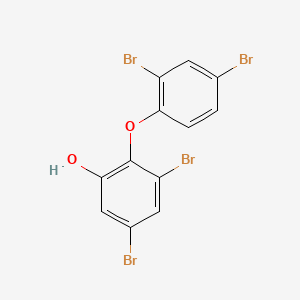
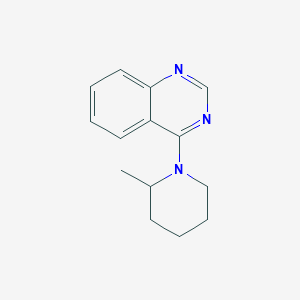
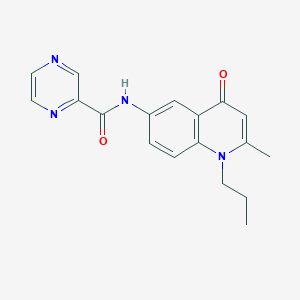
![4-[3-(1,3-Diphenyl-4-pyrazolyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1228172.png)
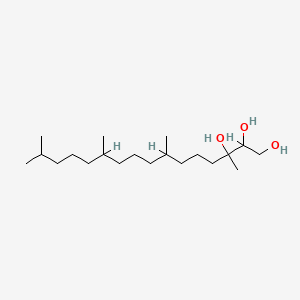
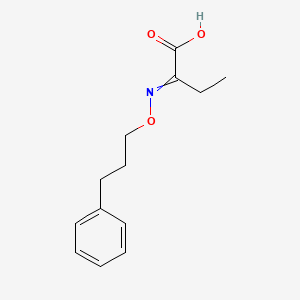
![4-[2-(4-Carbamimidoyl-2-methylphenyl)iminohydrazinyl]-3-methylbenzenecarboximidamide;dihydrochloride](/img/structure/B1228180.png)